3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of furan, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trifluorophenylhydrazine with furan-2-carboxylic acid, followed by cyclization with thiocarbonyl diimidazole to form the triazolo[3,4-b][1,3,4]thiadiazole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It may inhibit key pathways such as DNA synthesis and repair, leading to cell death in microbes and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(Furan-2-yl)-6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(Furan-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(Furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H5F3N4OS |
---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H5F3N4OS/c14-7-4-6(5-8(15)10(7)16)12-19-20-11(9-2-1-3-21-9)17-18-13(20)22-12/h1-5H |
InChI Key |
ODHFAOXYJLEKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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